molecular formula C19H17ClN2O3 B2874502 2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide CAS No. 946227-01-6

2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide

Cat. No.: B2874502
CAS No.: 946227-01-6
M. Wt: 356.81
InChI Key: RERCVPRGJJORMZ-UHFFFAOYSA-N
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Description

2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide is a synthetic small molecule featuring a 1,2-oxazole (isoxazole) core substituted with a 4-chlorophenyl group at the 5-position. This core structure is linked via an acetamide bridge to a (4-methoxyphenyl)methyl group. The distinct molecular architecture, incorporating both chlorophenyl and methoxybenzyl pharmacophores, makes it a compound of significant interest in modern medicinal chemistry and drug discovery research . Compounds containing the 1,2-oxazole scaffold are extensively investigated for their diverse biological activities and are common motifs in the development of novel therapeutic agents . The presence of the acetamide linker is a feature found in many biologically active molecules and can contribute to specific binding interactions with enzyme targets . This compound is provided as a high-purity material, characterized using advanced analytical techniques to confirm its identity and ensure batch-to-batch consistency, making it a reliable chemical tool for researchers. Its primary applications are in preclinical research, including but not limited to: use as a key intermediate in organic synthesis, a building block for the development of compound libraries, a potential candidate for high-throughput screening campaigns against various biological targets, and a tool compound for structure-activity relationship (SAR) studies in hit-to-lead optimization projects. This product is intended for research and manufacturing purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3/c1-24-17-8-2-13(3-9-17)12-21-19(23)11-16-10-18(25-22-16)14-4-6-15(20)7-5-14/h2-10H,11-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RERCVPRGJJORMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Oxazole Synthesis

The classical Hantzsch method involves condensation of α-haloketones with amides or imides. For this compound, 4-chlorophenylglyoxal (derived from 4-chlorophenylacetic acid oxidation) reacts with 3-aminoacetamide precursors under basic conditions:

$$
\text{4-Cl-C}6\text{H}4\text{COCl} + \text{CH}3\text{C(O)NH}2 \xrightarrow{\text{Base}} \text{Oxazole intermediate}
$$

Key conditions (from):

  • Solvent: Dichloromethane (DCM) or chloroform
  • Base: Triethylamine (TEA) or diisopropylethylamine (DIPEA)
  • Catalyst: None required; reaction proceeds via nucleophilic acyl substitution.

Yield: 65–72% after purification by silica gel chromatography.

Cycloisomerization of N-Propargylamides

A modern approach utilizes Zn(OTf)₂-catalyzed cycloisomerization of N-propargylamides, as demonstrated in. For this compound:

  • Synthesis of N-propargylamide precursor: React 4-chlorophenylpropargylamine with chloroacetyl chloride.
  • Cyclization: Treat with 15 mol% Zn(OTf)₂ in 1,2-dichloroethane (DCE) at 70°C for 12 hours.

$$
\text{Propargylamide} \xrightarrow{\text{Zn(OTf)}_2} \text{Oxazole} + \text{HOTf}
$$

Advantages:

  • High atom economy (no byproducts except HOTf).
  • Tolerance for electron-withdrawing groups (e.g., -Cl).

Yield: 78–83%.

Oxidative Cyclization Using MnO₂

Manganese(IV) oxide (MnO₂) mediates oxidative cyclization of β-ketoamide intermediates, as reported in. A representative pathway:

  • Prepare β-ketoamide from 4-chlorophenylacetic acid and acetamide.
  • Cyclize using MnO₂ in dichloromethane at 45°C overnight.

$$
\text{β-ketoamide} \xrightarrow{\text{MnO}2} \text{Oxazole} + \text{H}2\text{O}
$$

Key Observation: Excess MnO₂ (8–10 equiv) ensures complete conversion.

Acetamide Side Chain Installation

After oxazole formation, the N-[(4-methoxyphenyl)methyl]acetamide group is introduced via amide coupling. Two methods dominate:

Acyl Chloride-Mediated Coupling

  • Activation: Convert oxazole-3-acetic acid to its acyl chloride using thionyl chloride (SOCl₂).
  • Amine coupling: React with 4-methoxybenzylamine in DCM with TEA as base.

$$
\text{Oxazole-COCl} + \text{4-MeO-C}6\text{H}4\text{CH}2\text{NH}2 \xrightarrow{\text{TEA}} \text{Target compound}
$$

Yield: 85–90% after recrystallization.

Carbodiimide Coupling

Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF):

$$
\text{Oxazole-COOH} + \text{4-MeO-benzylamine} \xrightarrow{\text{EDC/HOBt}} \text{Target compound}
$$

Advantages: Mild conditions (room temperature, 6–8 hours).

Optimization and Challenges

Regioselectivity in Oxazole Formation

The Hantzsch method risks regioisomer formation if asymmetrical α-haloketones are used. Nuclear Overhauser effect (NOE) NMR studies confirm the 5-(4-chlorophenyl) substitution.

Byproduct Mitigation

  • Mn residue: Filtration through Celite® removes MnO₂ precipitates.
  • Unreacted acyl chloride: Quench with aqueous NaHCO₃.

Scalability

Gram-scale synthesis (≥10 g) is feasible via Zn(OTf)₂-catalyzed cycloisomerization, achieving 80% yield.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride could reduce the amide group to an amine.

    Substitution: The chlorophenyl group may undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial Activity
Research has demonstrated that compounds similar to 2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide exhibit notable antibacterial properties. For instance, derivatives containing the oxazole moiety have shown significant activity against various bacterial strains such as Pseudomonas aeruginosa, Bacillus subtilis, and Escherichia coli. In a study, specific derivatives were synthesized and tested, revealing that some compounds exhibited higher antibacterial activity compared to standard antibiotics .

Anti-inflammatory Properties
The structure of this compound suggests potential anti-inflammatory properties. Compounds with similar functional groups have been investigated for their ability to modulate inflammatory responses in biological systems. This is particularly relevant in the development of new therapeutic agents for treating chronic inflammatory diseases .

Theoretical Studies and Molecular Modeling

Computational Chemistry
Density Functional Theory (DFT) has been employed to study the molecular geometry and electronic properties of compounds related to this compound. These studies provide insights into the stability and reactivity of the compound, which are crucial for predicting its biological activity . Theoretical calculations have also been used to understand the vibrational frequencies and chemical shifts, aiding in the interpretation of experimental data .

Case Study 1: Antibacterial Efficacy

In a comparative study of various oxazole derivatives, this compound was synthesized and tested against several bacterial strains. The results indicated that this compound had a minimum inhibitory concentration (MIC) comparable to that of established antibiotics, highlighting its potential as a lead compound in antibiotic drug development .

Case Study 2: Anti-inflammatory Mechanism

Another study explored the anti-inflammatory effects of similar compounds through in vivo models. The findings suggested that these compounds could inhibit pro-inflammatory cytokines, thereby reducing inflammation in tested animal models. This positions this compound as a candidate for further development in anti-inflammatory therapies .

Summary of Research Findings

Property Observation Source
Antibacterial ActivityEffective against Pseudomonas aeruginosa, Bacillus subtilis, E. coli
Anti-inflammatoryPotential to modulate cytokine levels
Computational StudiesStability and reactivity predicted via DFT

Mechanism of Action

The mechanism of action of 2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide would depend on its specific biological target. Generally, isoxazole derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects : Replacement of 4-chlorophenyl with 4-fluorophenyl (as in ) reduces steric hindrance but may decrease lipophilicity.
  • Linker Variations : Sulfanyl (S–) or piperidine linkers () modify conformational flexibility compared to the direct oxazole-acetamide linkage.

Anti-Infective Potential

Compounds like 2-((5-(4-Methoxyphenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)-thio)-N-(4-morpholinophenyl)acetamide (, Compound 27) exhibit anti-infective activity with yields of 78%. The target compound’s lack of a thioether spacer or morpholine group may limit similar efficacy but could reduce toxicity .

Physicochemical Properties

Property Target Compound Closest Analog () Triazole Derivative ()
LogP (Predicted) ~3.5 ~3.1 (due to F substituent) ~4.2 (due to S-linker and CH₃-Ph)
Hydrogen Bond Acceptors 4 5 (additional piperidine N) 6 (triazole N + S-linker)
Rotatable Bonds 5 7 (piperidine flexibility) 6 (sulfanyl spacer)

The target compound balances moderate lipophilicity with fewer rotatable bonds, favoring bioavailability.

Biological Activity

The compound 2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide is a novel synthetic molecule that has gained attention for its potential biological activities, particularly in the fields of antibacterial and anti-inflammatory research. This article reviews the biological activity of this compound, emphasizing its antibacterial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular structure of the compound includes an oxazole ring and chlorophenyl and methoxyphenyl substituents. The synthesis typically involves cyclization reactions to form the oxazole ring, followed by substitution reactions to introduce the chlorophenyl and methoxyphenyl groups.

Antibacterial Activity

Several studies have investigated the antibacterial properties of compounds related to or including the oxazole structure. Notably, a study demonstrated that derivatives similar to This compound exhibited significant antibacterial activity against various Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Pseudomonas aeruginosa 12.5 µg/mL
Bacillus subtilis 6.25 µg/mL
Escherichia coli 25 µg/mL
Staphylococcus aureus 12.5 µg/mL

These findings suggest that the compound possesses a broad spectrum of activity against clinically relevant pathogens, comparable to standard antibiotics .

The mechanisms underlying the antibacterial effects of this compound involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis. The presence of the oxazole ring is thought to enhance its interaction with bacterial ribosomes, leading to effective inhibition of bacterial growth.

Case Studies

  • Study on Antibacterial Efficacy :
    A recent study evaluated the efficacy of similar oxazole derivatives against multi-drug resistant strains. The results indicated that compounds with a similar structure to This compound displayed superior activity against resistant strains compared to traditional antibiotics .
  • Anti-inflammatory Properties :
    Another area of research explored the anti-inflammatory potential of related compounds in models of neuroinflammation. These studies highlighted that compounds with similar structural motifs significantly reduced pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in neurodegenerative diseases .

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